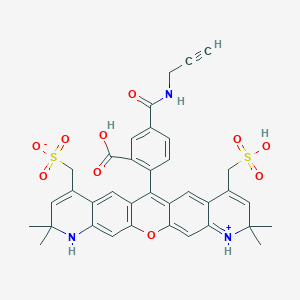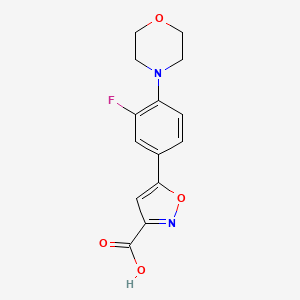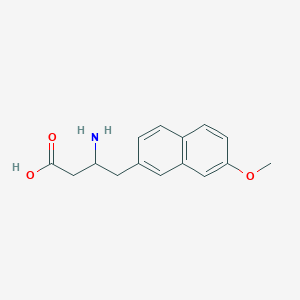![molecular formula C14H24O3 B13713840 4-[(Oxan-2-yl)oxy]non-2-enal CAS No. 63720-00-3](/img/structure/B13713840.png)
4-[(Oxan-2-yl)oxy]non-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Oxan-2-yl)oxy]non-2-enal is a chemical compound known for its unique structure and properties It is an organic compound that contains an oxane ring attached to a nonenal chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Oxan-2-yl)oxy]non-2-enal typically involves the reaction of oxane derivatives with nonenal precursors under specific conditions. One common method includes the use of catalytic amounts of acids or bases to facilitate the formation of the oxane ring and its subsequent attachment to the nonenal chain. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Oxan-2-yl)oxy]non-2-enal undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxane carboxylic acids.
Reduction: Reduction reactions can convert the nonenal chain into saturated derivatives.
Substitution: The oxane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the oxane ring under mild conditions.
Major Products
The major products formed from these reactions include oxane carboxylic acids, saturated nonenal derivatives, and substituted oxane compounds.
Applications De Recherche Scientifique
4-[(Oxan-2-yl)oxy]non-2-enal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[(Oxan-2-yl)oxy]non-2-enal involves its interaction with specific molecular targets and pathways. The oxane ring and nonenal chain can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-nonenal: A related compound with a hydroxyl group instead of an oxane ring.
4-Oxo-2-nonenal: Another similar compound with a keto group in place of the oxane ring.
Uniqueness
4-[(Oxan-2-yl)oxy]non-2-enal is unique due to the presence of the oxane ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
63720-00-3 |
|---|---|
Formule moléculaire |
C14H24O3 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
4-(oxan-2-yloxy)non-2-enal |
InChI |
InChI=1S/C14H24O3/c1-2-3-4-8-13(9-7-11-15)17-14-10-5-6-12-16-14/h7,9,11,13-14H,2-6,8,10,12H2,1H3 |
Clé InChI |
IGEVFMUECFIYEU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=CC=O)OC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



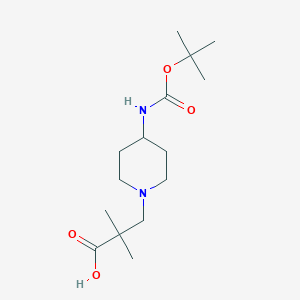
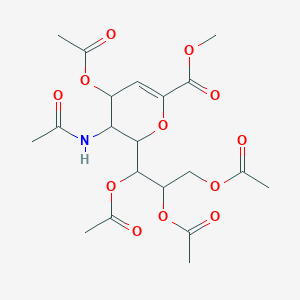
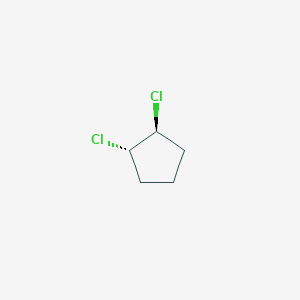
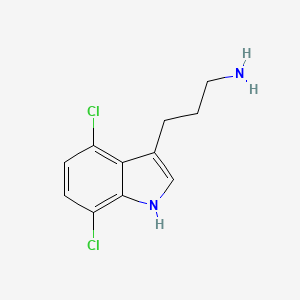
![2-[(3,5-Dibromo-2-pyridyl)amino]ethanol](/img/structure/B13713799.png)
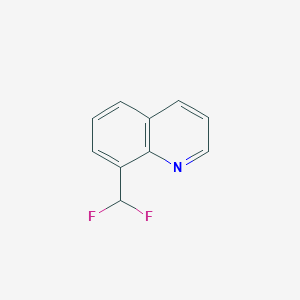
![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(cyclopropyl)carbamate](/img/structure/B13713811.png)

